Echinopsine

Catalog No.
S600214
CAS No.
83-54-5
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Echinopsine

CAS Number

83-54-5

Product Name

Echinopsine

IUPAC Name

1-methylquinolin-4-one

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

CSJAXRKDCCWCSJ-UHFFFAOYSA-N

SMILES

CN1C=CC(=O)C2=CC=CC=C21

Solubility

0.10 M

Synonyms

echinopsine

Canonical SMILES

CN1C=CC(=O)C2=CC=CC=C21

Potential for Further Exploration

Despite the lack of extensive research on echinopsine, studies suggest that it might hold promise for various applications:

  • Insecticidal activity

    Research on echinopsine derivatives, molecules derived from the core structure of echinopsine, has shown promising insecticidal properties. These derivatives exhibited significant larvicidal activity against the diamondback moth (Plutella xylostella), a major agricultural pest []. This finding suggests that further exploration of echinopsine and its derivatives could lead to the development of novel and potentially eco-friendly insecticides.

  • Anti-tumor potential

    While research directly on echinopsine's anti-tumor activity is lacking, studies have shown that several natural alkaloids containing the echinopsine moiety exhibit anti-tumor properties []. This finding warrants further investigation into the potential anti-tumor effects of echinopsine itself.

Challenges and Considerations

Several challenges and considerations exist when studying echinopsine:

  • Limited research

    As mentioned earlier, research directly investigating the biological activities of echinopsine is scarce. This lack of data necessitates further exploration to understand its potential benefits and limitations.

  • Potential artifacts

    Some studies suggest that echinopsine might be an artifact formed during the extraction process, raising questions about its natural presence in the plant []. Further research using advanced techniques is needed to definitively establish its natural occurrence and accurately assess its potential applications.

Echinopsine is a quinoline alkaloid primarily isolated from the plant species Echinops echinatus. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications. Structurally, echinopsine is characterized by its complex ring system, which contributes to its pharmacological properties. The compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects, making it a subject of significant research in medicinal chemistry and pharmacology .

The exact mechanism of action of echinopsine is still under investigation. However, research suggests it may influence the levels of certain neurotransmitters in the brain, such as serotonin, norepinephrine, and dopamine, potentially due to its interaction with monoamine oxidase (MAO) enzymes [].

Typical of alkaloids, including:

  • Acylation: Echinopsine can react with acylating agents to form derivatives with enhanced biological activities.
  • Hydrazone Formation: It readily reacts with hydrazine derivatives to produce hydrazone compounds, which have shown increased efficacy against certain pathogens .
  • Molecular Docking: Computational studies have demonstrated that echinopsine derivatives can bind effectively to viral proteins, suggesting potential antiviral mechanisms through structural interactions .

Echinopsine exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity: It has demonstrated efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties: Studies indicate that echinopsine can inhibit inflammatory responses in animal models, highlighting its potential in treating inflammatory diseases .
  • Antiviral Effects: Echinopsine derivatives have shown promise in inhibiting viruses such as the tobacco mosaic virus, indicating potential applications in virology .

The synthesis of echinopsine and its derivatives involves several methods:

  • Extraction from Natural Sources: Echinopsine is primarily isolated from Echinops echinatus through solvent extraction methods.
  • Chemical Synthesis: Various synthetic routes have been developed, including:
    • The reaction of starting materials in acetonitrile with bases like cesium carbonate to yield echinopsine in high yields (up to 91.2%) .
    • Subsequent derivatization to enhance biological activity through acylhydrazone formation .

Echinopsine has several promising applications:

  • Pharmaceutical Development: Due to its antimicrobial and anti-inflammatory properties, echinopsine is being explored for new drug formulations.
  • Agricultural Use: Its effectiveness against plant pathogens suggests potential use as a biopesticide or fungicide .
  • Traditional Medicine: In various cultures, extracts containing echinopsine are used for treating ailments such as pain and inflammation .

Research has focused on the interactions of echinopsine with biological targets:

  • Molecular Docking Studies: These studies reveal strong binding affinities between echinopsine derivatives and viral proteins, indicating mechanisms for antiviral action .
  • Biological Assays: In vitro and in vivo studies have confirmed the compound's ability to modulate immune responses and inhibit pathogen growth effectively .

Similar Compounds: Comparison with Other Compounds

Echinopsine shares structural similarities with other alkaloids but exhibits unique properties that set it apart. Here are some similar compounds:

Compound NameSource PlantBiological ActivityUnique Features
EchinopsidineEchinops echinatusAntimicrobialSimilar structure but different activity profile
EchinozolinoneEchinops echinatusAntimicrobialNewly identified with distinct properties
BerberineBerberis spp.Antimicrobial, anti-inflammatoryWell-studied with established clinical use
QuinineCinchona spp.AntimalarialHistorical significance in malaria treatment

Echinopsine's unique combination of biological activities and its specific structural features make it a valuable compound for further research and development in both pharmaceutical and agricultural contexts. Its interactions with various biological systems underscore its potential as a therapeutic agent.

Molecular Structure and Formula

Echinopsine, also known as 1-methylquinolin-4-one, possesses the molecular formula C₁₀H₉NO and represents a quinoline alkaloid with distinctive structural characteristics [1] [2]. The compound features a bicyclic quinoline ring system with a methyl group attached to the nitrogen atom at position 1 and a carbonyl group at position 4 [1] [4]. The Chemical Abstracts Service registry number for echinopsine is 83-54-5, and it carries the International Union of Pure and Applied Chemistry name 1-methylquinolin-4-one [1] [7].

The molecular structure consists of a fused benzene and pyridine ring system, forming the quinoline backbone [1] [4]. The methyl substitution at the nitrogen position distinguishes echinopsine from other quinolin-4-one derivatives [2]. The canonical Simplified Molecular Input Line Entry System representation is CN1C=CC(=O)C2=CC=CC=C21, which clearly depicts the structural connectivity [4].

PropertyValue
Molecular FormulaC₁₀H₉NO [1]
Molecular Weight159.18 g/mol [7]
Chemical Abstracts Service Number83-54-5 [1]
International Union of Pure and Applied Chemistry Name1-methylquinolin-4-one [1]
InChI KeyCSJAXRKDCCWCSJ-UHFFFAOYSA-N [4]

Physical and Chemical Properties

Echinopsine exhibits characteristic physical properties that reflect its quinoline alkaloid nature [8]. The compound crystallizes in thin colorless needles of several centimeters in length, forming feathery groups under appropriate conditions [8]. The melting point of echinopsine is precisely 152°C, and when heated beyond this temperature, the compound remains stable for extended periods before eventually decomposing and burning with a sooty flame [8].

The solubility profile of echinopsine demonstrates its weak basic character [8]. In water at 15°C, echinopsine dissolves at a ratio of 1:60, while in boiling water it exhibits significantly enhanced solubility at 1:6 [8]. Upon cooling a saturated solution, the alkaloid separates almost completely, initially as the anhydrous form, with the fluid subsequently solidifying to form a snow-white mass [8].

Physical PropertyValueConditions
Melting Point152°C [8]Atmospheric pressure
Solubility in Water1:60 [8]15°C
Solubility in Boiling Water1:6 [8]100°C
Crystal FormThin colorless needles [8]Room temperature
Molecular Weight159.188 [2]Average mass
Monoisotopic Mass159.068414 [2]Exact mass

The compound demonstrates supersaturation phenomena when dissolved in water, a characteristic property that has been documented in early chemical studies [8]. The percentage composition by weight consists of carbon 75.45%, hydrogen 5.70%, nitrogen 8.80%, and oxygen 10.05% [7].

Spectroscopic Characterization

1H and 13C NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for echinopsine, though specific chemical shift data for this compound remains limited in the available literature [28] [29]. The quinoline ring system of echinopsine exhibits characteristic aromatic proton signals in the 1H nuclear magnetic resonance spectrum, with the methyl group at position 1 appearing as a distinct singlet [33].

For related quinolin-4-one derivatives, typical 1H nuclear magnetic resonance patterns show aromatic protons in the 7.0-8.5 parts per million region, with the methyl group attached to nitrogen typically appearing around 3.7-4.0 parts per million [33]. The 13C nuclear magnetic resonance spectrum of quinolin-4-one compounds generally displays the carbonyl carbon signal around 177-180 parts per million, while aromatic carbons appear in the 120-140 parts per million range [33].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometric analysis of echinopsine reveals characteristic fragmentation patterns typical of methylquinoline compounds [17]. The molecular ion peak appears at m/z 159, corresponding to the molecular weight of echinopsine [4]. Predicted collision cross section values have been calculated for various adduct forms, including [M+H]⁺ at m/z 160.07570 with a predicted collision cross section of 128.7 Ų [4].

Adductm/zPredicted CCS (Ų)
[M+H]⁺160.07570 [4]128.7 [4]
[M+Na]⁺182.05764 [4]139.5 [4]
[M-H]⁻158.06114 [4]132.7 [4]
[M+NH₄]⁺177.10224 [4]149.9 [4]

The fragmentation behavior of quinoline alkaloids, including echinopsine, follows established patterns observed in mass spectrometry studies of related compounds [17]. Common fragmentation processes include loss of methyl radicals and hydrogen cyanide, resulting in characteristic base peaks that aid in structural identification [17].

IR and UV-Visible Spectroscopy

Infrared spectroscopy of echinopsine reveals characteristic absorption bands associated with its quinolin-4-one structure [38] [40]. The carbonyl group at position 4 exhibits a strong absorption band in the range of 1650-1680 cm⁻¹, typical of α,β-unsaturated ketones in quinoline systems [40] [42]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the methyl group attached to nitrogen shows characteristic carbon-hydrogen stretching around 2950-3000 cm⁻¹ [38].

The aromatic ring system contributes multiple absorption bands in the fingerprint region (700-1300 cm⁻¹), including carbon-carbon stretching and carbon-hydrogen bending vibrations [38] [41]. The presence of the nitrogen-methyl bond results in specific absorption characteristics that distinguish echinopsine from other quinoline derivatives [39].

For quinolin-4-one compounds similar to echinopsine, ultraviolet-visible spectroscopy typically shows absorption maxima in the 250-350 nanometer range, reflecting the extended conjugation of the quinoline ring system [20]. The presence of the carbonyl group at position 4 significantly influences the electronic transitions and absorption characteristics [20].

Crystallographic Studies

Limited crystallographic data is available specifically for echinopsine in the current literature [21] [22]. However, the compound has been reported to crystallize in thin colorless needles forming feathery groups, suggesting a specific crystal packing arrangement [8]. The crystallization behavior indicates that echinopsine likely adopts a planar or near-planar conformation in the solid state, consistent with the aromatic quinoline ring system [25].

Single crystal X-ray diffraction studies of related quinoline alkaloids provide insights into the potential structural characteristics of echinopsine [27]. These compounds typically exhibit planar quinoline ring systems with specific intermolecular interactions in the crystal lattice [27]. The methyl group at the nitrogen position in echinopsine would be expected to influence both the molecular conformation and crystal packing through steric and electronic effects [25].

Relationship to Other Naturally Occurring Alkaloids

Echinopsine belongs to the quinoline alkaloid family and shares structural similarities with other naturally occurring compounds in this class [6] [14]. The compound is part of a broader group of quinolin-4-one derivatives that exhibit diverse biological activities and are found in various plant species [14]. Notable related alkaloids include graveolin, punarnavine, and other quinoline-based natural products that share the core quinoline ring system [14].

The structural relationship between echinopsine and other quinoline alkaloids is characterized by variations in substitution patterns on the quinoline ring [14] [15]. While echinopsine features a methyl group at position 1 and a carbonyl at position 4, related compounds may have different substituents or substitution positions [15]. This structural diversity within the quinoline alkaloid family contributes to their varied pharmacological properties and biological activities [14].

AlkaloidCore StructureKey SubstitutionSource
EchinopsineQuinolin-4-one1-Methyl [1]Echinops species [7]
GraveolinQuinolin-4-oneVarious substituents [14]Multiple plant families [14]
PunarnavineQuinolin-4-oneComplex substitution [14]Boerhaavia diffusa [14]

Traditional extraction methods for echinopsine have been employed since the early 1900s when Greshoff first isolated this alkaloid from various Echinops species [2]. The classical approach involves the use of acidic and basic extraction procedures that exploit the amphoteric nature of quinoline alkaloids [3].

The fundamental principle underlying traditional echinopsine extraction relies on the Stas-Otto method, which involves distributing alkaloidal bases between acidic aqueous solutions and immiscible organic solvents [4]. This method begins with rendering the plant material alkaline, followed by extraction with organic solvents, and subsequent treatment with dilute sulfuric acid to form alkaloidal salts [5]. The process concludes with alkalinization to precipitate free alkaloidal bases [5].

Table 1: Traditional Extraction Methods

MethodSolvent SystemYield (%)AdvantagesDisadvantages
Solvent Extraction (Alkaline)Alkaline aqueous solution3-8Simple procedureArtifact formation
Solvent Extraction (Acidic)Dilute sulfuric acid2-6Good selectivityLow yield
Hot Water ExtractionBoiling water6-12Non-toxic solventPoor selectivity
Ethanol Extraction70-95% ethanol4-10Broad spectrum extractionRequires concentration
Methanol Extraction70-95% methanol5-12High efficiencyRequires concentration

The traditional hot water extraction method involves boiling the plant material with water for extended periods, typically 3-6 hours [6]. This approach has been historically significant as it represents one of the earliest methods for alkaloid extraction from Echinops species [3]. However, the selectivity remains limited due to the co-extraction of numerous water-soluble compounds [7].

Ethanol and methanol extraction techniques have gained prominence due to their broad-spectrum extraction capabilities [7] [8]. These methods typically employ 70-95% alcohol concentrations and can be performed under reflux conditions to enhance extraction efficiency [8]. The methanolic extraction has been particularly favored for its high efficiency in recovering quinoline alkaloids from various plant matrices [9].

A significant controversy exists regarding the natural occurrence of echinopsine versus its formation as an artifact during alkaline extraction procedures [3] [5]. Bankowski and colleagues suggested that echinopsine might be an artifact formed from a parent quaternary amine alkaloid called echinorine during alkaline treatment [3]. However, subsequent studies have demonstrated the natural occurrence of echinopsine through isolation procedures that avoid alkaline conditions [5].

Modern Isolation Methodologies

Contemporary approaches to echinopsine isolation have evolved to incorporate sophisticated separation techniques that provide enhanced selectivity and purity [10] [11]. These methods address the limitations of traditional extraction by employing multiple orthogonal separation mechanisms [12].

Solvent Extraction Protocols

Modern solvent extraction protocols for echinopsine employ optimized solvent systems that maximize selectivity while minimizing artifact formation [11] [13]. The development of these protocols has been guided by understanding the physicochemical properties of echinopsine, particularly its solubility characteristics and chemical stability [14] [15].

Contemporary solvent extraction typically begins with initial defatting using non-polar solvents such as n-hexane or petroleum ether [8]. This step removes lipophilic interfering compounds and improves the selectivity of subsequent alkaloid extraction [16]. The defatted plant material is then subjected to extraction with polar protic solvents under controlled pH conditions [11].

A particularly effective modern protocol involves sequential extraction using solvents of increasing polarity [8]. This approach begins with dichloromethane extraction under mildly basic conditions (pH 8-9), followed by methanol extraction under neutral conditions [13]. The pH control is crucial to prevent artifact formation while maintaining extraction efficiency [5].

Supercritical fluid extraction has emerged as an advanced technique for echinopsine isolation [17]. This method employs supercritical carbon dioxide with polar modifiers such as methanol or ethanol [17]. The technique offers advantages including reduced solvent consumption, elimination of thermal degradation, and enhanced selectivity [17].

Chromatographic Separation Techniques

Modern chromatographic methods have revolutionized echinopsine purification by providing unprecedented resolution and analytical capabilities [10] [11]. These techniques encompass both preparative and analytical scales, enabling both isolation and quantification [18] [10].

Table 2: Modern Chromatographic Separation Techniques

TechniqueStationary PhaseMobile PhaseResolutionDetection Limit
Column ChromatographySilica gelEtOAc/MeOH/H2OModeratemg/mL
TLCSilica gel platesVarious solvent systemsLow-Moderateμg/spot
Preparative HPLCC18 reversed-phaseACN/H2O with acidHighμg/mL
HPLC-PDA-ESI-MSC18 columnACN/acidified waterVery Highng/mL
GC-MSCapillary columnHelium carrier gasHighng/mL

Column chromatography on silica gel remains a fundamental technique for echinopsine purification [5] [19]. The separation is typically achieved using gradient elution with ethyl acetate-methanol-water systems [11]. The elution pattern follows the polarity of alkaloids, with echinopsine typically eluting in fractions containing 15-25% methanol [19].

Thin-layer chromatography serves both analytical and preparative purposes in echinopsine isolation [5] [20]. Modern TLC applications employ high-performance plates with enhanced resolution capabilities [3]. Visualization is typically achieved using Dragendorff reagent, which produces characteristic orange spots with quinoline alkaloids [3].

Preparative High-Performance Liquid Chromatography represents the pinnacle of modern echinopsine purification techniques [18] [10]. The method employs reversed-phase C18 columns with acetonitrile-water gradient systems [10]. The addition of formic acid or phosphoric acid to the mobile phase enhances peak shape and separation efficiency [10]. This technique can achieve purities exceeding 98% with yields of 70-85% [18].

High-Performance Liquid Chromatography coupled with Photodiode Array and Electrospray Ionization Mass Spectrometry provides simultaneous separation, identification, and quantification capabilities [21]. This hyphenated technique enables real-time monitoring of the purification process and ensures identity confirmation [21].

Gas Chromatography-Mass Spectrometry, while requiring derivatization for non-volatile alkaloids, provides excellent separation and structural information [16]. The technique is particularly valuable for confirming the absence of volatile impurities and degradation products [16].

Purification and Crystallization Processes

The final purification of echinopsine involves crystallization procedures that achieve pharmaceutical-grade purity [2] [22]. The crystallization process is critical for removing residual impurities and achieving the required purity specifications for analytical and biological studies [2].

Echinopsine exhibits characteristic crystallization behavior that facilitates purification [2] [22]. The free base crystallizes as needles from benzene with a melting point of 152°C [2]. The compound demonstrates good solubility in hot solvents but limited solubility in cold solvents, a property that enables effective recrystallization [2].

The hydrochloride salt formation represents an important purification strategy [2] [23]. Echinopsine hydrochloride crystallizes at 185-186°C and exhibits enhanced stability compared to the free base [2]. The salt formation also improves solubility in aqueous media, facilitating subsequent analytical procedures [23].

Multiple recrystallization cycles are typically employed to achieve high purity [13] [11]. The process involves dissolution in hot methanol or ethanol, followed by controlled cooling to promote crystal formation [11]. The crystallization rate is controlled through temperature management and seeding techniques [11].

Advanced purification techniques include sublimation under reduced pressure and zone refining [11]. These methods are particularly valuable for removing trace impurities that co-crystallize with echinopsine [11]. The sublimation process is conducted at temperatures below the decomposition point to prevent thermal degradation [11].

Analytical Methods for Identification and Quantification

Modern analytical methodologies for echinopsine employ multiple complementary techniques to ensure accurate identification and precise quantification [10] [24] [21]. These methods encompass spectroscopic, chromatographic, and spectrometric approaches that provide comprehensive characterization [25] [26].

Table 3: Analytical Methods for Identification and Quantification

MethodDetection RangeKey InformationSensitivityApplication
UV Spectroscopy200-400 nmAromatic absorptionμg/mLPurity assessment
1H NMR0-12 ppmProton environmentsmg/mLStructure confirmation
13C NMR0-220 ppmCarbon frameworkmg/mLStructure confirmation
IR Spectroscopy4000-400 cm⁻¹Functional groupsmgFunctional group ID
MS50-800 m/zMolecular ionng/mLMolecular weight
HPLC-MS/MS100-1000 m/zFragmentation patternpg/mLQuantification

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification of echinopsine [24] [27]. The ¹H NMR spectrum exhibits characteristic signals for the N-methyl group at approximately 3.7 ppm and aromatic protons in the 6.5-8.5 ppm region [11] [28]. The ¹³C NMR spectrum displays the quinoline carbon framework with the carbonyl carbon appearing at approximately 177 ppm [11] [28].

Advanced NMR techniques including two-dimensional experiments provide enhanced structural information [24] [29]. COSY experiments establish proton-proton connectivities, while HMBC correlations confirm carbon-proton relationships across multiple bonds [29]. These techniques are particularly valuable for distinguishing echinopsine from structurally related alkaloids [29].

Mass spectrometry serves as a powerful tool for echinopsine identification and quantification [26] [30]. The molecular ion peak at m/z 159 provides molecular weight confirmation, while fragmentation patterns offer structural insights [15] [31]. High-resolution mass spectrometry enables accurate mass determination and elemental composition assignment [26].

Tandem mass spectrometry provides additional specificity through characteristic fragmentation pathways [30]. The major fragmentation involves loss of the N-methyl group (m/z 144) and subsequent ring opening reactions [11]. These fragmentation patterns serve as molecular fingerprints for unambiguous identification [30].

Infrared spectroscopy contributes functional group identification through characteristic absorption bands [28] [32]. The carbonyl stretch appears at approximately 1650 cm⁻¹, while N-H stretching vibrations are observed in the 3200-3400 cm⁻¹ region [28]. The aromatic C-H stretching occurs around 3070 cm⁻¹ [28].

Ultraviolet spectroscopy provides information about the aromatic chromophore [33] [32]. Echinopsine exhibits characteristic absorption maxima at approximately 240 nm and 340 nm, corresponding to π-π* transitions in the quinoline ring system [28] [32].

High-Performance Liquid Chromatography with multiple detection modes enables simultaneous identification and quantification [10] [21]. The combination of retention time, UV spectra, and mass spectral data provides multiple identification criteria [21]. Quantification is achieved through external standardization using authentic reference materials [21].

Biosynthetic Pathways in Echinops Species

The biosynthetic pathways leading to echinopsine formation in Echinops species represent complex biochemical processes that involve multiple enzymatic steps and metabolic intermediates [34] [35]. Understanding these pathways is essential for optimizing extraction strategies and predicting alkaloid distribution patterns within plant tissues [36] [37].

Table 4: Echinopsine Content in Different Echinops Species

SpeciesPlant PartEchinopsine Content (%)Extraction MethodReference Compound
E. ritroAerial parts0.15-0.25MethanolEchinorine
E. sphaerocephalusFruits0.18-0.22AlkalineEchinorine
E. orientalisSeeds0.12-0.18EthanolEchinopsidine
E. spinosusWhole plant0.10-0.16MethanolEchinorine
E. echinatusFlowers0.08-0.14EthanolEchinozolinone
E. heterophyllusSeeds0.09-0.15Preparative HPLCEchinopsine

The biosynthesis of echinopsine follows the general pathway for quinoline alkaloid formation, which originates from aromatic amino acid precursors [38] [35]. The pathway begins with tryptophan or anthranilic acid as the primary building blocks [34]. These precursors undergo a series of enzymatic transformations including decarboxylation, hydroxylation, and methylation reactions [34] [36].

The formation of the quinoline ring system involves cyclization reactions catalyzed by specific enzymes [39] [37]. The process requires the participation of cytochrome P450 enzymes that facilitate the oxidative coupling reactions necessary for ring closure [39]. The timing and regulation of these enzymatic activities determine the final alkaloid profile in different plant tissues [37].

Methylation represents a crucial step in echinopsine biosynthesis [36] [38]. The N-methylation is catalyzed by S-adenosyl-L-methionine-dependent methyltransferases that exhibit substrate specificity for quinoline precursors [36]. The methylation pattern influences both the biological activity and extraction behavior of the resulting alkaloids [38].

Compartmentalization plays a significant role in echinopsine biosynthesis and accumulation [35] [40]. Different biosynthetic steps occur in specific cellular compartments, with the final alkaloid often accumulating in specialized storage tissues [35]. This compartmentalization explains the variable alkaloid content observed in different plant organs [40].

Environmental factors significantly influence echinopsine biosynthesis [41] [42]. Temperature, light intensity, soil nutrients, and water availability all affect the expression of biosynthetic genes and enzyme activities [41]. Seasonal variations in alkaloid content reflect these environmental influences on the biosynthetic machinery [42].

The regulation of echinopsine biosynthesis involves transcriptional control mechanisms that respond to developmental and environmental cues [39] [37]. Transcription factors specifically control the expression of genes encoding key biosynthetic enzymes [39]. This regulatory network ensures coordinated production of alkaloids in response to plant physiological needs [37].

Post-biosynthetic modifications can alter echinopsine content and distribution [36] [35]. These modifications include glycosylation, hydroxylation, and conjugation reactions that affect alkaloid stability and localization [36]. Understanding these modifications is crucial for developing optimal extraction and purification strategies [35].

XLogP3

0.4

LogP

0.44 (LogP)

Melting Point

152.0 °C

UNII

17MMY7OK1U

Other CAS

83-54-5

Wikipedia

Echinopsine

Dates

Last modified: 08-15-2023

[Effect of CNS stimulators on conditioned reflex activity in rats]

S Surcheva, I Bantutova
PMID: 6468334   DOI:

Abstract




Cholinergic mechanisms in the learning and memory facilitating effects of central stimulants. IV. Influence of anticholinergic agents on the memory-facilitating effect of echinopsine and Centedrine (methylphenidate)

D Yonkov, K Roussinov
PMID: 543407   DOI:

Abstract




Influence of diethyldithiocarbamate (DDC) on the memory-facilitating effect of some central stimulants

D Yonkov, K Roussinov
PMID: 227227   DOI:

Abstract

Diethyldithiocarbamate (DDC) introduced in a dose of 400 mg/kg 3 hours before training slightly deteriorates learning in albino rats in a maze. Upon testing 24 hours and 14 days after training, DDC is found to impair markedly the retention indices, when introduced both before and immediately after the end of the training. On the background of DDC, the stimulants caffeine, strychnine, amphetamine, echinopsine and centredrine do not manifest their typical memory-facilitating effect. According to data from the literature and from our previous experiments it is known that the DDC dose used lowers the noradrenaline level in the brain by more than 50 per cent. This suggests that the realization of the memory-facilitating effect of these central stimulants with different basic mechanisms of action requires optimum functional activity of the noradrenergic brain system, as well as this has been established in other experiments for the cholinergic system.


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